N-(4-((2-(hydroxymethyl)pyridin-4-yl)ethynyl)phenyl)benzamide
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Overview
Description
N-(4-((2-(hydroxymethyl)pyridin-4-yl)ethynyl)phenyl)benzamide is an organic compound that features a benzamide group linked to a pyridine ring through an ethynyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((2-(hydroxymethyl)pyridin-4-yl)ethynyl)phenyl)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Ethynyl Intermediate: The ethynyl group is introduced to the pyridine ring through a Sonogashira coupling reaction. This involves the reaction of a halogenated pyridine with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Hydroxymethylation: The hydroxymethyl group is introduced to the pyridine ring via a hydroxymethylation reaction, often using formaldehyde and a suitable base.
Amidation: The final step involves the formation of the benzamide group through an amidation reaction. This typically involves the reaction of the ethynyl-pyridine intermediate with a benzoyl chloride derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-((2-(hydroxymethyl)pyridin-4-yl)ethynyl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ethynyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-((2-(hydroxymethyl)pyridin-4-yl)ethynyl)phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors in the body.
Materials Science: Its unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving pyridine-containing molecules.
Industrial Applications: Potential use in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-((2-(hydroxymethyl)pyridin-4-yl)ethynyl)phenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The ethynyl and hydroxymethyl groups can interact with the active site of the target molecule, leading to inhibition or activation of its function. The benzamide group can enhance binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Similar structure but lacks the ethynyl and hydroxymethyl groups.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring instead of a pyridine ring.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4: Contains a pyrimidine ring and different substituents.
Uniqueness
N-(4-((2-(hydroxymethyl)pyridin-4-yl)ethynyl)phenyl)benzamide is unique due to the presence of both the ethynyl and hydroxymethyl groups, which can confer distinct chemical and biological properties. These functional groups can participate in various chemical reactions and interactions, making the compound versatile for different applications.
Properties
Molecular Formula |
C21H16N2O2 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[4-[2-[2-(hydroxymethyl)pyridin-4-yl]ethynyl]phenyl]benzamide |
InChI |
InChI=1S/C21H16N2O2/c24-15-20-14-17(12-13-22-20)7-6-16-8-10-19(11-9-16)23-21(25)18-4-2-1-3-5-18/h1-5,8-14,24H,15H2,(H,23,25) |
InChI Key |
HLPFOXQVHKCCSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C#CC3=CC(=NC=C3)CO |
Origin of Product |
United States |
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